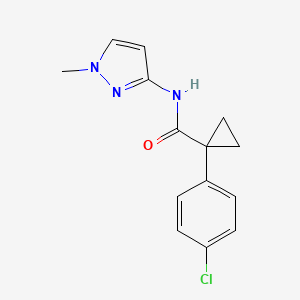
N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide, also known as TPN-2, is a chemical compound that has been widely studied for its potential applications in scientific research. TPN-2 is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has also been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells, neuroprotection, and vasodilation, N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. However, one limitation of N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is its relatively low potency compared to other small molecule inhibitors, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide. One area of research could focus on optimizing the synthesis of N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide to improve its potency and selectivity. Another area of research could focus on elucidating the mechanism of action of N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide and identifying its molecular targets. Additionally, further research could investigate the potential applications of N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide in other areas of scientific research, such as immunology and infectious diseases.
Méthodes De Synthèse
The synthesis of N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves several steps, including the condensation of 2,3,4,5-tetramethylpyrazole with 2-naphthoic acid, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The final product is obtained through recrystallization from ethanol.
Applications De Recherche Scientifique
N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and cardiovascular research. In cancer research, N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular research, N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to have vasodilatory effects and may have potential applications in the treatment of hypertension.
Propriétés
IUPAC Name |
N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-11-16(12(2)20(3)19-11)18-17(21)15-9-8-13-6-4-5-7-14(13)10-15/h8-10H,4-7H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAWVXJLVVHFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


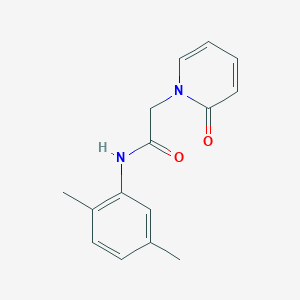
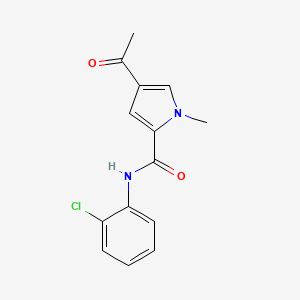
![5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide](/img/structure/B7472489.png)
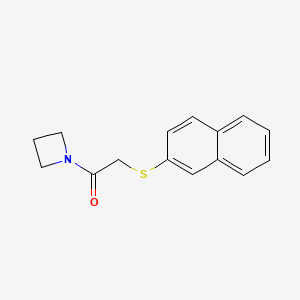

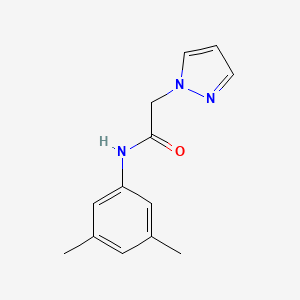
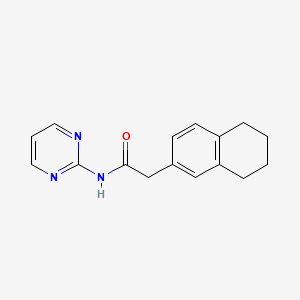

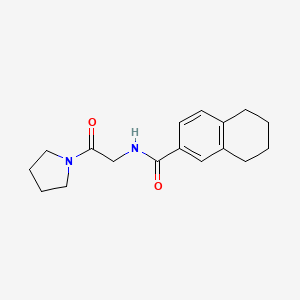

![1-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]pyridin-2-one](/img/structure/B7472551.png)
![N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7472553.png)
